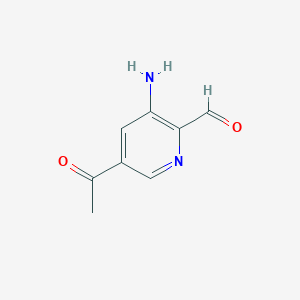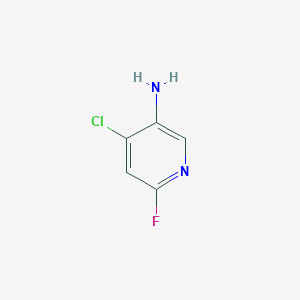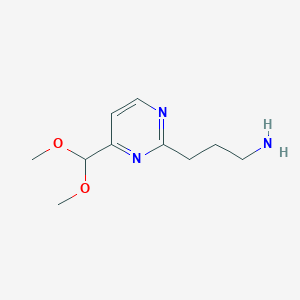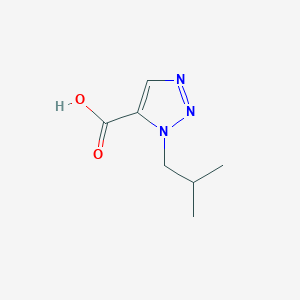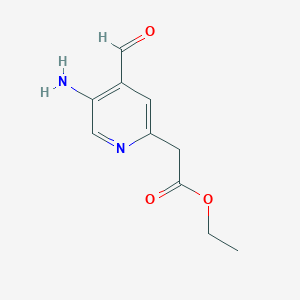
Ethyl (5-amino-4-formylpyridin-2-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-amino-4-formylpyridin-2-YL)acetate is a heterocyclic compound featuring a pyridine ring substituted with an amino group, a formyl group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-amino-4-formylpyridin-2-YL)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable precursor, such as 2-chloropyridine, the pyridine ring is constructed through a series of reactions involving nucleophilic substitution and cyclization.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution, often using ammonia or an amine derivative.
Formylation: The formyl group is added through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like DMF and POCl3.
Esterification: The final step involves esterification to introduce the ethyl acetate moiety, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-amino-4-formylpyridin-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Acyl chlorides, alkyl halides, presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxymethyl derivatives.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
Ethyl (5-amino-4-formylpyridin-2-YL)acetate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl (5-amino-4-formylpyridin-2-YL)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and amino groups can form hydrogen bonds and other interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Ethyl (5-amino-4-formylpyridin-2-YL)acetate can be compared with other similar compounds, such as:
Ethyl (5-amino-4-formylpyrimidin-2-YL)acetate: Similar structure but with a pyrimidine ring instead of pyridine.
Ethyl (5-amino-4-formylpyridin-3-YL)acetate: Similar structure but with the formyl group at a different position on the pyridine ring.
Ethyl (5-amino-4-formylpyridin-2-YL)propionate: Similar structure but with a propionate moiety instead of acetate.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to variations in their structure.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 2-(5-amino-4-formylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)4-8-3-7(6-13)9(11)5-12-8/h3,5-6H,2,4,11H2,1H3 |
InChI Key |
ZGWCMYGQRPHVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=N1)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


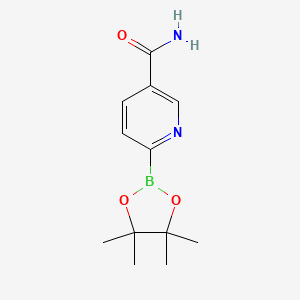
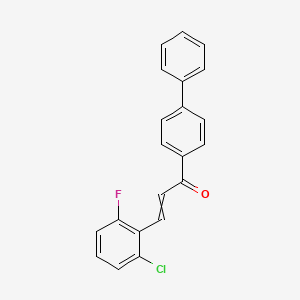
![1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14854801.png)
![7-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854802.png)
![5-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde](/img/structure/B14854811.png)
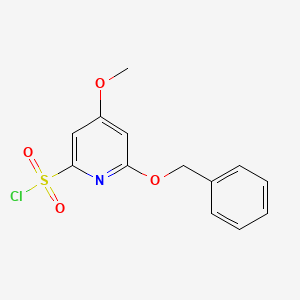


![5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B14854840.png)
